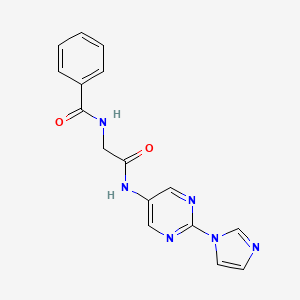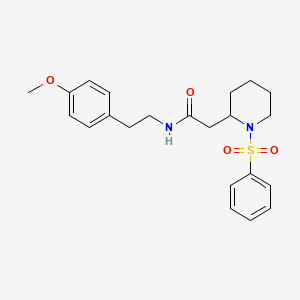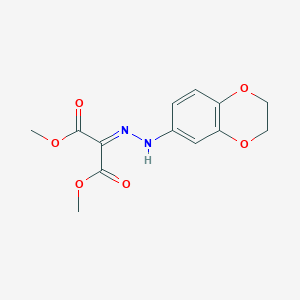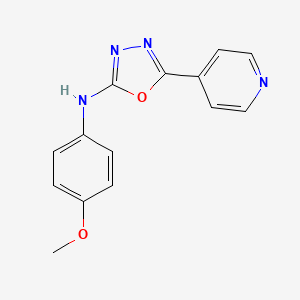![molecular formula C12H14N2O3 B2739508 N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide CAS No. 2411271-76-4](/img/structure/B2739508.png)
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide, also known as ABEPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of acrylamides and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been explored for its potential as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to have a range of biochemical and physiological effects. In cancer cells, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to protect against oxidative stress and modulate neurotransmitter release. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its wide range of potential applications. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to have effects in a range of scientific research areas, which makes it a versatile tool for researchers. However, one limitation of using N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its relatively low yield in synthesis. This can make it difficult to obtain large quantities of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide for use in experiments.
Orientations Futures
There are several future directions for research on N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. Another area of interest is the exploration of the mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide and its effects on various signaling pathways. Additionally, further research is needed to fully understand the potential applications of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in cancer research, neuroscience, and drug discovery.
Méthodes De Synthèse
The synthesis of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(2-amino-2-oxoethoxy)benzaldehyde with propargyl bromide in the presence of a base. This reaction results in the formation of the propargyl ether intermediate, which is then treated with acryloyl chloride to yield N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. The overall yield of this synthesis is around 50%.
Propriétés
IUPAC Name |
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(16)14-7-9-4-3-5-10(6-9)17-8-11(13)15/h2-6H,1,7-8H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUAYYKMUIKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(carbamoylmethoxy)phenyl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)

![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)